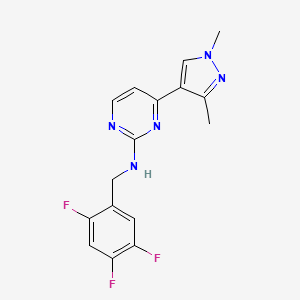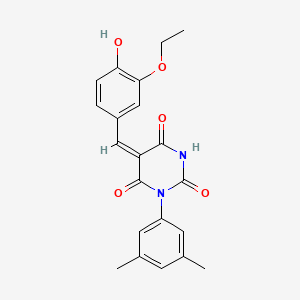
5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone
Overview
Description
5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone, also known as MNPH, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 327.3 g/mol. MNPH has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mechanism of Action
The mechanism of action of 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone is not well-understood. However, it is thought to involve the formation of a complex between the metal ion and the hydrazone group of 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone. This complexation leads to a change in the electronic structure of the compound, resulting in the emission of fluorescence.
Biochemical and Physiological Effects:
5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone has also been shown to have antioxidant and anti-inflammatory properties. These effects make 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone a potentially valuable tool for the study of many different biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone is its selectivity for certain metal ions. This property makes it a valuable tool for the detection of metal ions in biological systems. However, 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous systems. Additionally, 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone has been shown to be cytotoxic at high concentrations, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone. One area of research that is currently being explored is the development of 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone-based sensors for the detection of metal ions in vivo. Another area of research is the use of 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone as a therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone could be used as a tool for the study of metal ion homeostasis in biological systems. Overall, 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone is a promising compound with many potential applications in scientific research.
Scientific Research Applications
5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone has been used in a wide range of scientific research applications. One of the most common uses is as a fluorescent probe for the detection of metal ions. 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property has been exploited for the development of sensors and imaging agents for biological systems.
properties
IUPAC Name |
N-[(Z)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O6/c1-27-15-5-2-11(21(23)24)8-14(15)16-6-4-13(28-16)10-19-20-17-7-3-12(9-18-17)22(25)26/h2-10H,1H3,(H,18,20)/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSBMYAQGDRXQJ-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N\NC3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B3905818.png)

![1,2-dihydro-5-acenaphthylenyl(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B3905835.png)
![2-({4-[(5-nitro-2-pyridinyl)oxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B3905844.png)
![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3905851.png)


![2-{[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B3905866.png)
![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]propanamide](/img/structure/B3905883.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B3905887.png)

